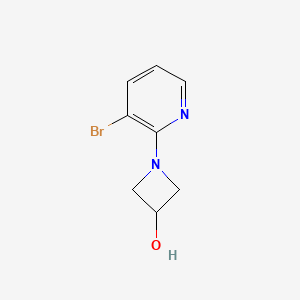
(S)-2,2,2-trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine typically involves the introduction of trifluoromethyl and trifluoromethoxy groups into the phenyl ring. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like methyl t-butyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity by influencing the electronic and steric properties of the molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenyl ring.
Trifluoromethyl phenyl sulfone: Features a trifluoromethyl group and a sulfone functional group.
4-(trifluoromethoxy)phenylacetylene: Includes a trifluoromethoxy group and an acetylene moiety .
Uniqueness
(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups on the same phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C9H7F6NO |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
Clé InChI |
OXSICALTKBOYQS-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)


![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)

![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)






![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
